4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine hydrochloride

Description

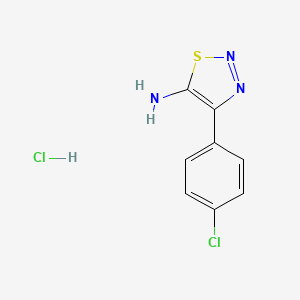

4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine hydrochloride (CAS 388088-77-5) is a thiadiazole derivative featuring a 1,2,3-thiadiazole core substituted with a 4-chlorophenyl group at position 4 and an amine group at position 5, forming a hydrochloride salt (). The 1,2,3-thiadiazole ring contains two nitrogen atoms and one sulfur atom, conferring unique electronic and steric properties. The 4-chlorophenyl group enhances lipophilicity and may influence biological activity through hydrophobic interactions or halogen bonding. The hydrochloride salt improves aqueous solubility, making it advantageous for pharmaceutical applications .

Properties

IUPAC Name |

4-(4-chlorophenyl)thiadiazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S.ClH/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7;/h1-4H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECBFHFKYKJUBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SN=N2)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine hydrochloride typically involves the following steps:

Diazotization: The process begins with the diazotization of 4-chloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.

Cyclization: The diazonium salt is then reacted with thiourea under acidic conditions to form the thiadiazole ring.

Amination: The resulting thiadiazole compound is further reacted with ammonia or an amine to introduce the amine group at the 5-position.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Condensation Reactions: The amine group at the 5-position can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Condensation: Aldehydes or ketones in the presence of acid catalysts like acetic acid.

Major Products Formed

Substitution: Formation of substituted thiadiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiadiazole derivatives.

Condensation: Formation of Schiff bases or imines.

Scientific Research Applications

Anticancer Applications

The 1,3,4-thiadiazole framework has been extensively studied for its anticancer properties. Research indicates that derivatives of 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine exhibit significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound acts by targeting metabolic pathways involved in cancer pathology. Its ability to form hydrogen bonds and improved lipid solubility due to the sulfur atom enhances its pharmacological profile, allowing it to penetrate cellular membranes effectively .

-

Case Studies :

- A study demonstrated that modifications of the 5-(4-chlorophenyl) group significantly influenced the compound's potency. For instance, derivatives with piperazine or piperidine moieties showed enhanced antitumor activity against MCF-7 and HepG2 cell lines, with IC50 values ranging from 2.32 µg/mL to 51.56 µg/mL depending on the substituents .

| Compound | Substituent | IC50 (µg/mL) | Activity |

|---|---|---|---|

| 4a | Methyl piperazine | 51.56 | Moderate |

| 4b | Ethyl piperazine | 25.21 | Increased |

| 4c | Phenyl piperazine | 49.40 | Moderate |

| 4i | Benzyl piperidine | 2.32 | Highest |

Antibacterial Properties

Thiadiazole derivatives have also shown promising antibacterial activity. The synthesis of various substituted thiadiazoles has led to compounds with effective antimicrobial properties.

- Research Findings : A comprehensive study reported that certain thiadiazole derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances their antibacterial efficacy .

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of thiadiazole derivatives, including 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine hydrochloride.

- Mechanism : The compound's ability to inhibit oxidative stress and apoptosis pathways makes it a candidate for treating neurodegenerative diseases. In vivo studies have indicated protective effects against renal ischemia/reperfusion injury .

Synthesis and Characterization

The synthesis of this compound involves several chemical transformations that yield high purity and yield rates.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its antimicrobial and anticancer properties.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes, which is a mechanism of its anticancer activity.

Comparison with Similar Compounds

Structural Isomerism: 1,2,3- vs. 1,2,4-Thiadiazole Derivatives

- 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7): This positional isomer (1,2,4-thiadiazole) differs in nitrogen atom arrangement, altering electronic distribution.

- 5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine (CAS 89894-30-4): The chloro substituent at position 5 on the 1,2,4-thiadiazole ring creates distinct dipole moments, which could modulate solubility and metabolic stability compared to the 1,2,3-thiadiazole variant .

Table 1: Structural Comparison of Thiadiazole Isomers

| Compound Name | Thiadiazole Type | Substituent Position | CAS Number | Key Feature |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine HCl | 1,2,3 | 4-Cl, 5-NH₂ | 388088-77-5 | Hydrochloride salt, planar structure |

| 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine | 1,2,4 | 3-Cl, 5-NH₂ | 19922-07-7 | Non-planar due to substituent arrangement |

| 5-(4-Chlorophenyl)-1,2,4-thiadiazol-3-amine | 1,2,4 | 5-Cl, 3-NH₂ | 89894-30-4 | Electron-withdrawing Cl at position 5 |

Substituent Effects: Chlorophenyl vs. Trifluoromethylphenyl

- This modification is advantageous in drug design for improved pharmacokinetics .

Table 2: Substituent Impact on Physicochemical Properties

| Compound Name | Substituent | logP (Predicted) | Metabolic Stability | Key Application |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine HCl | 4-Cl | 2.8 | Moderate | Antimicrobial agents |

| 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine | 4-CF₃ | 3.5 | High | CNS-targeted therapies |

Biological Activity

4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with a 4-chlorophenyl group. The presence of the chlorine atom enhances its lipophilicity and biological interactions. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of 1,2,3-thiadiazoles, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance:

- Antibacterial Activity : Studies show that chlorinated thiadiazoles have enhanced activity against Gram-positive bacteria due to their ability to disrupt bacterial cell walls.

- Antifungal Activity : Some derivatives have demonstrated efficacy against fungi such as Candida albicans and Aspergillus niger, with inhibition rates exceeding 60% compared to standard antifungal agents .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. It has been shown to induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound interacts with cellular targets leading to the activation of apoptotic pathways. For example, studies indicate that it can inhibit specific enzymes involved in cancer cell proliferation .

- Cytotoxicity : In vitro studies report IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against different cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), indicating potent cytotoxic effects .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, preventing further proliferation of cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential:

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines and found that those with chlorinated phenyl groups exhibited significantly higher cytotoxicity compared to non-chlorinated analogs .

- In Vivo Studies : Research involving tumor-bearing mice demonstrated that the administration of this compound resulted in reduced tumor size and increased survival rates compared to control groups .

Q & A

Q. What are the established synthetic routes for 4-(4-Chlorophenyl)-1,2,3-thiadiazol-5-amine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Cyclization with Sodium Hydroxide/Sulfuric Acid : (Scheme 25) demonstrates that cyclization of precursors (e.g., isonicotinoyl hydrazide) with potassium thiocyanate and concentrated sulfuric acid yields the thiadiazole core. Reaction temperature (80–100°C) and stoichiometric ratios of iodine in potassium iodide are critical for minimizing byproducts.

- Post-Synthetic Modifications : Subsequent reactions with aromatic aldehydes in ethanol (, Scheme 26) require pH control (via triethylamine) to prevent decomposition of the thiadiazole ring.

- Yield Optimization : Lower temperatures (≤60°C) during cyclocondensation reduce side reactions but may prolong reaction times. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. How can structural characterization of this compound address inconsistencies in crystallographic data?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : As shown in , SCXRD resolves disorder in substituents (e.g., chlorophenyl rings) by analyzing dihedral angles and hydrogen-bonding networks (e.g., N–H⋯N interactions).

- Complementary Techniques : Pair SCXRD with H/C NMR and FT-IR to validate bond connectivity and detect impurities. For example, highlights intramolecular hydrogen bonds (N–H⋯N) that stabilize the thiadiazole structure, which can be cross-validated via IR amide bands .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Regulatory Compliance : Follow ’s guidelines for advanced laboratories, including 100% safety exam compliance and adherence to the Chemical Hygiene Plan.

- Hazard Mitigation : Use fume hoods for reactions involving chloroacetyl chloride () due to its lachrymatory properties. Store the hydrochloride salt in desiccators to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

- Reaction Path Search : highlights ICReDD’s quantum chemical calculations to predict transition states and intermediates. For example, density functional theory (DFT) can model cyclocondensation energetics to identify optimal catalysts (e.g., HSO vs. polyphosphoric acid).

- Machine Learning (ML) : Train ML models on reaction datasets (e.g., PubChem, ) to predict regioselectivity in substitutions (e.g., thiol vs. amine nucleophiles) .

Q. How can contradictory biological activity data for thiadiazole derivatives be systematically analyzed?

Methodological Answer:

- Factorial Design : Apply ’s factorial approach to isolate variables (e.g., substituent electronegativity, steric effects). For instance, design experiments varying the 4-chlorophenyl group’s position and measure activity against control compounds.

- Meta-Analysis : Use databases like PubChem () to compare IC values across studies. Statistical tools (ANOVA) can identify outliers caused by assay variability (e.g., cell-line differences) .

Q. What advanced techniques validate the compound’s role in supramolecular assemblies or drug-target interactions?

Methodological Answer:

- Crystallographic Electron Density Maps : ’s disorder analysis (50:50 chlorophenyl occupancy) can be refined via Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯Cl).

- Molecular Dynamics (MD) Simulations : Use COMSOL Multiphysics () to model binding kinetics with biological targets (e.g., enzymes in ’s anti-leishmanial studies). Pair with SPR (surface plasmon resonance) for experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.